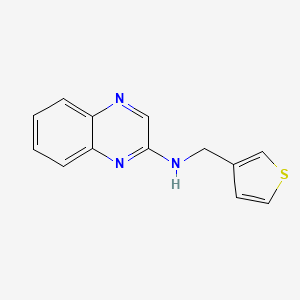![molecular formula C12H22N2O2 B7575769 Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)
Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate, also known as CPP, is a compound that has gained significant attention in the scientific community due to its potential use as a research tool. CPP is a derivative of piperazine and has been used in various studies to investigate the mechanisms of action of certain drugs and to explore the physiological and biochemical effects of these drugs on the body.
Wirkmechanismus
Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate acts as a competitive antagonist of the NMDA receptor, which means that it binds to the receptor and prevents the binding of the neurotransmitter glutamate. This leads to a decrease in the activity of the NMDA receptor and a subsequent reduction in the influx of calcium ions into the cell. This mechanism of action has been used to investigate the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
The blockade of NMDA receptors by Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate has been shown to have a variety of biochemical and physiological effects. For example, Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate has been shown to reduce the release of dopamine in the brain, which has implications for the treatment of addiction and other psychiatric disorders. Additionally, Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate is its selectivity for NMDA receptors, which allows for the investigation of these receptors in isolation from other neurotransmitter systems. Additionally, Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate has been shown to be relatively stable and easy to handle in laboratory settings. However, one limitation of Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate. One area of interest is the investigation of the role of NMDA receptors in the development and progression of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in developing more selective NMDA receptor antagonists that can be used to investigate the specific functions of different subtypes of these receptors. Finally, there is potential for the use of Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate as a therapeutic agent in the treatment of various neurological disorders, although further research is needed to explore this possibility.
Synthesemethoden
Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate can be synthesized through a multi-step process that involves the reaction of piperazine with cyclopropanecarboxylic acid, followed by esterification with methanol and subsequent purification through column chromatography. This synthesis method has been well-established in the literature and has been used to produce Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate in high yields and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate has been used in a variety of scientific studies, particularly in the field of neuroscience. One of the primary uses of Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate is to investigate the mechanisms of action of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes. Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate has been shown to selectively block the activity of NMDA receptors, which has allowed researchers to study the role of these receptors in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(12(15)16-2)14-7-5-13(6-8-14)9-11-3-4-11/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBYFBFUGYLTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1CCN(CC1)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2,2,2-trifluoroethylsulfanyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B7575702.png)

![2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575717.png)


![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)

![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)


![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)